2-amino-5-bromo-N-(2,2-difluoroethyl)-N-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula CHBrFNOS and a molecular weight of approximately 330.15 g/mol. This compound features a pyridine ring substituted with an amino group, a bromo group, and a sulfonamide moiety, along with a difluoroethyl side chain. The presence of the bromine atom and the difluoroethyl group suggests potential applications in medicinal chemistry, particularly in drug development due to their ability to influence biological activity and pharmacokinetic properties .
The synthesis of 2-amino-5-bromo-N-(2,2-difluoroethyl)-N-methylpyridine-3-sulfonamide can be achieved through several methods:
This compound has potential applications in pharmaceutical research and development due to its unique structure and expected biological activities. It may serve as a lead compound for developing new antibacterial agents or anti-inflammatory drugs. Additionally, its unique fluorinated side chain could enhance lipophilicity and bioavailability, making it suitable for oral administration in therapeutic settings .
Studies on similar compounds indicate that pyridine-based sulfonamides can interact with various biological targets, including enzymes involved in metabolic pathways. Interaction studies typically involve assessing binding affinities through techniques such as surface plasmon resonance or isothermal titration calorimetry. These studies help elucidate the mechanism of action and potential therapeutic effects of 2-amino-5-bromo-N-(2,2-difluoroethyl)-N-methylpyridine-3-sulfonamide .
Several compounds share structural similarities with 2-amino-5-bromo-N-(2,2-difluoroethyl)-N-methylpyridine-3-sulfonamide. Here are some notable examples:
These comparisons highlight the unique aspects of 2-amino-5-bromo-N-(2,2-difluoroethyl)-N-methylpyridine-3-sulfonamide while also situating it within a broader context of pyridine-based compounds with potential therapeutic applications.